molecular formula C20H30BNO5 B13459928 Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate

Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate

Cat. No.: B13459928
M. Wt: 375.3 g/mol
InChI Key: UJYRMRVBPJUIQK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate: is an organic compound that features a boronic ester group, an azetidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and dichloromethane, along with reagents like di-tert-butyl dicarbonate and sodium bicarbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The azetidine ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, it can be used to study the interactions of boronic esters with biological molecules, which is important for developing boron-containing drugs.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate involves its interaction with molecular targets through its boronic ester group. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and receptors. This interaction can affect various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
  • Tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate

Uniqueness: Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C20H30BNO5

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate

InChI

InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-12-16(13-22)24-15-10-8-9-14(11-15)21-26-19(4,5)20(6,7)27-21/h8-11,16H,12-13H2,1-7H3

InChI Key

UJYRMRVBPJUIQK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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